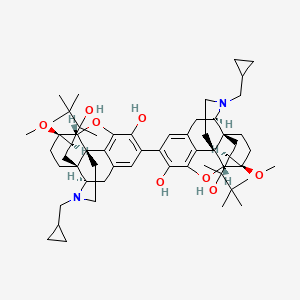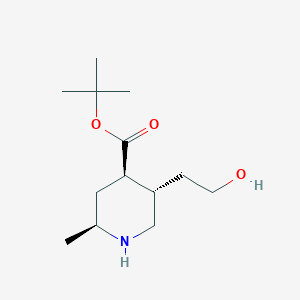
Pubchem_71751866
Übersicht
Beschreibung
Pubchem_71751866 is a chemical compound that belongs to the class of pyrazole derivatives. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Pubchem_71751866 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus.
Wirkmechanismus
The mechanism of action of Pubchem_71751866 involves the inhibition of Pubchem_71751866, which is a peptidase enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting Pubchem_71751866, Pubchem_71751866 increases the half-life of these hormones, leading to increased insulin secretion and decreased glucagon secretion. This results in improved glucose homeostasis and reduced hyperglycemia.
Biochemical and Physiological Effects:
Pubchem_71751866 has been found to have several biochemical and physiological effects. It has been shown to increase insulin secretion and decrease glucagon secretion, leading to improved glucose homeostasis. Pubchem_71751866 also has anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on glucose metabolism. Additionally, Pubchem_71751866 has been found to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
Pubchem_71751866 has several advantages for lab experiments. It is a potent and selective inhibitor of Pubchem_71751866, which makes it a valuable tool for studying the role of Pubchem_71751866 in glucose metabolism. Pubchem_71751866 is also relatively easy to synthesize and has a favorable safety profile, making it suitable for use in preclinical and clinical studies. However, one limitation of Pubchem_71751866 is that it may not fully replicate the effects of endogenous incretin hormones, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Pubchem_71751866. One area of interest is the potential use of Pubchem_71751866 in combination with other antidiabetic agents, such as metformin or sulfonylureas. Another area of interest is the investigation of the long-term safety and efficacy of Pubchem_71751866 in clinical trials. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-inflammatory and antioxidant effects of Pubchem_71751866, which may have implications for the treatment of other diseases beyond type 2 diabetes mellitus.
Wissenschaftliche Forschungsanwendungen
Pubchem_71751866 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to improve glucose homeostasis by inhibiting Pubchem_71751866, which leads to increased insulin secretion and decreased glucagon secretion. Pubchem_71751866 has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on glucose metabolism.
Eigenschaften
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-10-[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11-hydroxy-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8,10,12(20)-trien-10-yl]-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8,10,12(20)-trien-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H80N2O8/c1-49(2,3)51(7,63)37-27-53-15-17-57(37,65-9)47-55(53)19-21-59(29-31-11-12-31)39(53)25-33-23-35(43(61)45(67-47)41(33)55)36-24-34-26-40-54-16-18-58(66-10,38(28-54)52(8,64)50(4,5)6)48-56(54,42(34)46(68-48)44(36)62)20-22-60(40)30-32-13-14-32/h23-24,31-32,37-40,47-48,61-64H,11-22,25-30H2,1-10H3/t37-,38-,39-,40-,47-,48-,51?,52?,53-,54-,55+,56+,57-,58-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKJUPFUFVJKHV-BFVCJTJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=CC(=C(C(=C56)O4)O)C7=C(C8=C9C(=C7)CC1C23C9(CCN1CC1CC1)C(O8)C(CC2)(C(C3)C(C)(C(C)(C)C)O)OC)O)CC1CC1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=CC(=C(C(=C56)O4)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@@]23[C@]9(CCN1CC1CC1)[C@@H](O8)[C@@](CC2)([C@H](C3)C(C)(C(C)(C)C)O)OC)O)CC1CC1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H80N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858350 | |
| Record name | PUBCHEM_71751866 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pubchem_71751866 | |
CAS RN |
163597-04-4 | |
| Record name | PUBCHEM_71751866 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1512239.png)


![(8R,9S,10R,17R)-17-(Hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1512248.png)






![6-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1512258.png)

![6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1512262.png)
![3-Bromopyrrolo[1,2-a]pyrimidine](/img/structure/B1512263.png)